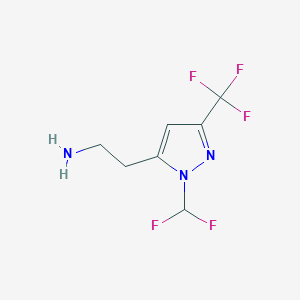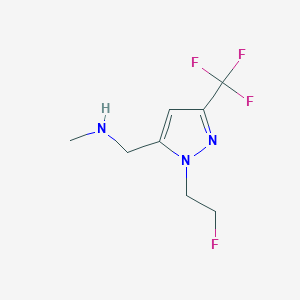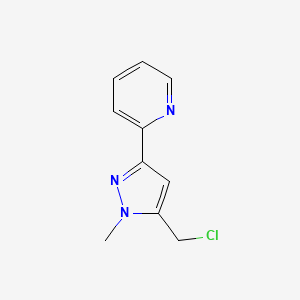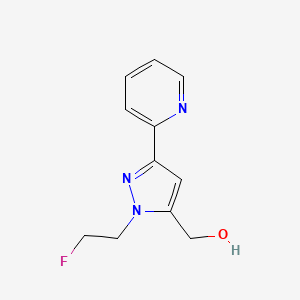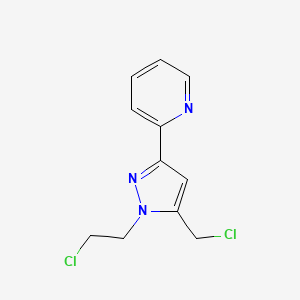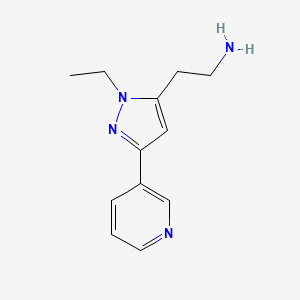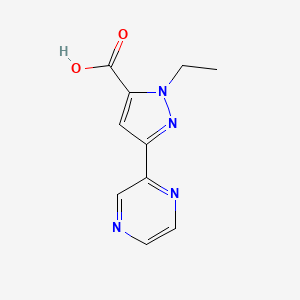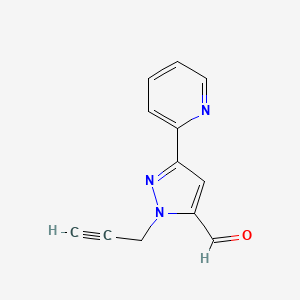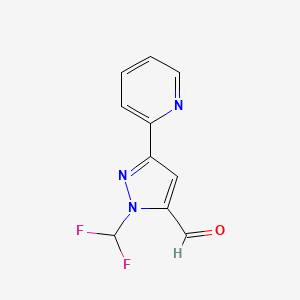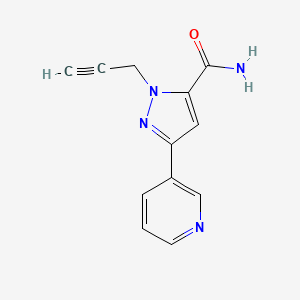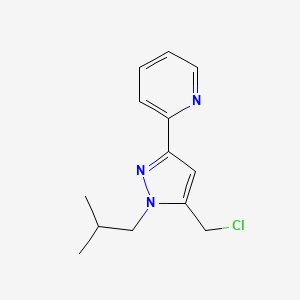
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide, also known as FETP, is a novel small molecule that is being studied for its potential applications in the field of medicinal chemistry. FETP is a highly polar compound, with a molecular weight of 296.3 g/mol, and a logP of 2.75. It is a heterocyclic compound, containing a pyrazole nucleus, a thiophene ring, and a carboximidamide group. FETP has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Scientific Research Applications
Synthesis and Biological Activity
- Anticancer Activity : Research has shown the efficacy of related compounds, such as 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, in combating leukemia cell lines. These compounds were synthesized efficiently and demonstrated significant inhibitory effects on acute lymphoblastic leukemia cell lines, highlighting their potential as anticancer agents (Santos et al., 2016).
- Antimicrobial Activity : Novel Schiff bases synthesized from related structures have exhibited excellent antimicrobial activity. This suggests that derivatives of the target compound may also possess antimicrobial properties, potentially useful in developing new antimicrobial agents (Puthran et al., 2019).
- Antidepressant Activity : Studies on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have shown promising antidepressant effects. This indicates the potential of structurally similar compounds in treating depression, underscoring the relevance of these chemical frameworks in pharmacological research (Mathew et al., 2014).
Chemical Synthesis and Characterization
- Synthesis Techniques : The use of ultrasound-promoted synthesis for related pyrazole compounds demonstrates an efficient, green chemistry approach to producing these molecules. This method offers advantages in terms of reaction speed and environmental impact, suggesting potential applications in synthesizing the target compound (Santos et al., 2016).
- Structural Analysis : Crystal structure determination of similar compounds has provided valuable insights into their molecular configurations, which is crucial for understanding their reactivity and biological activity. Such analytical techniques could be applied to the target compound to elucidate its properties (Kariuki et al., 2021).
properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4S/c11-2-3-15-9(10(12)13)5-8(14-15)7-1-4-16-6-7/h1,4-6H,2-3H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXSALMHYOCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



